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Executive Summary

FR168888, also known as Zoniporide, is a potent and highly selective inhibitor of the sodium-
hydrogen exchanger isoform 1 (NHE-1). It was developed with the therapeutic intent of
providing cardioprotection against ischemia-reperfusion injury. Preclinical studies demonstrated
its efficacy in reducing myocardial infarct size in various animal models without significant
adverse hemodynamic effects. However, comprehensive public data on its safety and toxicity
profile, particularly quantitative data from dedicated toxicology studies, is limited. A key clinical
trial in vascular surgery patients was terminated prematurely due to a lack of efficacy. This
document synthesizes the available preclinical and clinical information on FR168888 to provide
a concise overview of its safety and toxicity profile based on the current public knowledge.

Introduction

FR168888, or Zoniporide, is a small molecule that selectively inhibits the NHE-1 transporter.
The inhibition of this transporter has been a therapeutic target for mitigating the cellular
damage that occurs during myocardial ischemia and subsequent reperfusion. While preclinical
evidence for its cardioprotective effects was promising, the translation to clinical efficacy proved
challenging. This guide provides an in-depth look at the available safety and toxicity data for
FR168888.
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Mechanism of Action

FR168888 is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1
(NHE-1)[1]. The NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH
(pHi) by extruding a proton in exchange for an extracellular sodium ion. During myocardial
ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1.
The subsequent influx of sodium is followed by a calcium overload via the sodium-calcium
exchanger, contributing to cell death and tissue injury upon reperfusion. By inhibiting NHE-1,
FR168888 is intended to prevent this sodium and calcium overload, thereby protecting
myocardial tissue from ischemia-reperfusion injury.
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Mechanism of Cardioprotection by FR168888 (Zoniporide).

Preclinical Safety and Toxicity

Information regarding the comprehensive preclinical safety and toxicity of FR168888 is not
widely available in the public domain. The development of the drug was discontinued, which
may have resulted in a limited number of published, detailed toxicology studies. The available
information is summarized below.
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Acute Toxicity

No quantitative acute toxicity data, such as LD50 values, for FR168888 have been identified in
the reviewed literature. General statements in published papers suggest that the compound
was "well tolerated in preclinical animal models"[1].

Chronic Toxicity

Detailed reports on chronic toxicity studies, including the determination of No-Observed-
Adverse-Effect-Level (NOAEL) values, are not publicly available.

Genotoxicity

There is no publicly available information regarding the genotoxic potential of FR168888 from
standard assays such as the Ames test, in vitro chromosomal aberration test, or in vivo
micronucleus test.

Carcinogenicity

No data from long-term carcinogenicity bioassays in rodents for FR168888 have been found in
the public literature.

Safety Pharmacology

Preclinical safety pharmacology studies indicated that FR168888 did not adversely affect
hemodynamics or cardiac function in rabbit models of myocardial ischemia-reperfusion
injury[1].

Clinical Safety

A multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the
efficacy of Zoniporide in reducing perioperative cardiovascular events in patients undergoing
vascular surgery. The trial was stopped prematurely for futility. In this study, patients received
one of three doses of Zoniporide (3 mg/kg/d, 6 mg/kg/d, or 12 mg/kg/d) or a placebo. The
primary composite endpoint included death, myocardial infarction, congestive heart failure, and
arrhythmia.
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The results showed that in the highest dose group (12 mg/kg/d), 18.5% of patients experienced

a composite endpoint event, compared to 15.7% in the placebo group. This difference was not

statistically significant. The lower two doses of Zoniporide showed slightly lower event rates

than the placebo, but the sample size was insufficient to draw firm conclusions.

Data Presentation

Due to the limited availability of public data, comprehensive tables of quantitative toxicity

values cannot be provided. The following table summarizes the key preclinical findings that are

available.
Parameter Species/Model Key Findings Reference
Concentration-
] Rabbit (in vitro, dependent reduction
Efficacy o ) [1]
Langendorff) in infarct size (EC50 =
0.25 nM).
Dose-dependent
] Rabbit (in vivo, open reduction in infarct
Efficacy _ [1]
chest) size (ED50 = 0.45
mg/kg/h).
Reduced incidence
and duration of
Efficacy Rat ischemia-reperfusion- [1]
induced ventricular
fibrillation.
o Half-life (t1/2) of 1.5
Pharmacokinetics Monkey [1]

hours.

General Safety

Preclinical animal

Generally well

[1]

models tolerated.
No adverse effects on
Hemodynamics Rabbit hemodynamics or [1]

cardiac function.
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Experimental Protocols

Detailed experimental protocols for the preclinical toxicity studies of FR168888 are not
available in the published literature. The following provides a general overview of the likely
methodologies based on standard practices.

Experimental Workflow for Preclinical Safety
Assessment
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A generalized workflow for preclinical safety assessment.
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Conclusion

FR168888 (Zoniporide) is a selective NHE-1 inhibitor that showed promise in preclinical models
of myocardial ischemia-reperfusion injury. However, the publicly available safety and toxicity
data for this compound is sparse. While generally reported as well-tolerated in early animal
studies, the lack of detailed quantitative toxicity data (LD50, NOAELS) and the absence of
information on genotoxicity and carcinogenicity prevent a comprehensive risk assessment. The
termination of its clinical development for futility suggests that the promising preclinical efficacy
did not translate to humans in the studied indication. Further research and data disclosure
would be necessary to fully characterize the safety and toxicity profile of FR168888.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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